molecular formula C19H20N2O2 B4885173 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide

2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide

Cat. No.: B4885173
M. Wt: 308.4 g/mol
InChI Key: KDYIGOOUMPLQQE-UHFFFAOYSA-N
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Description

2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide is an organic compound with a complex structure that includes a phenylcyclopentyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide typically involves the reaction of 1-phenylcyclopentanecarboxylic acid with 2-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzoic acid
  • 2-{[(1-phenylcyclopentyl)carbonyl]amino}phenylacetamide

Uniqueness

2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylcyclopentyl group and benzamide moiety contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(1-phenylcyclopentanecarbonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c20-17(22)15-10-4-5-11-16(15)21-18(23)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYIGOOUMPLQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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